molecular formula C7H12N2OS B13634076 1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol

1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol

Cat. No.: B13634076
M. Wt: 172.25 g/mol
InChI Key: KBYRJPODYZDQFO-UHFFFAOYSA-N
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Description

1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H12N2OS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of 2-methylthiazole with an appropriate amine and an alcohol under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The thiazole ring allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(2-methylthiazol-4-yl)propan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

1-amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-ol

InChI

InChI=1S/C7H12N2OS/c1-5-9-6(4-11-5)2-7(10)3-8/h4,7,10H,2-3,8H2,1H3

InChI Key

KBYRJPODYZDQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(CN)O

Origin of Product

United States

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